3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one
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Overview
Description
3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one is a complex organic compound that features a unique combination of functional groups, including an azetidinone ring, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for drug discovery.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting biochemical pathways and cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one: can be compared with other azetidinone derivatives, piperidine derivatives, and pyridine-containing compounds.
Uniqueness
- The unique combination of the azetidinone ring, piperidine ring, and pyridine moiety in this compound distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential applications in various fields .
Properties
IUPAC Name |
3,3-dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-11-10-13(4-7-18-11)15(21)20-8-5-12(6-9-20)14-17(2,3)16(22)19-14/h4,7,10,12,14H,5-6,8-9H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAUJCWPVTWZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)N2CCC(CC2)C3C(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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